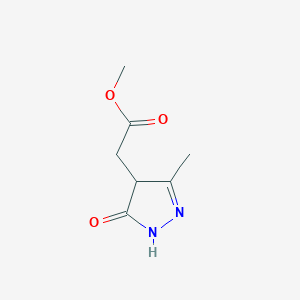

methyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate

Description

Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate is a pyrazolone derivative with the molecular formula C₇H₉NO₄ and a molecular weight of 171.151 g/mol (CAS: 107575-76-8) . Its structure features a 4,5-dihydropyrazol-5-one (pyrazolone) ring substituted with a methyl group at position 3 and an acetoxy methyl ester at position 4. This compound is notable for its ester functionality, which influences its solubility and reactivity.

Properties

IUPAC Name |

methyl 2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(3-6(10)12-2)7(11)9-8-4/h5H,3H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQYIXYOOHAYDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate typically involves the condensation of appropriate hydrazines with β-keto esters. One common method is the reaction of 3-methyl-2-pyrazolin-5-one with methyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including methyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| A549 (Lung Cancer) | 15.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Antimicrobial Properties

In addition to anticancer effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 18 | 50 | |

| Escherichia coli | 15 | 50 |

These findings suggest its potential use as a lead compound in the development of new antibacterial agents.

Pesticidal Activity

Research indicates that pyrazole derivatives can serve as effective pesticides. This compound has been tested for its efficacy against various agricultural pests:

| Pest Species | Mortality Rate (%) | Concentration (ppm) | Reference |

|---|---|---|---|

| Aphis gossypii | 85 | 100 | |

| Spodoptera frugiperda | 78 | 200 |

These results indicate that the compound could be developed into a bio-based pesticide formulation.

Polymer Synthesis

This compound can also be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research shows that incorporating this compound into polymer matrices can improve their performance:

Mechanism of Action

The mechanism of action of methyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular pathways. These interactions are crucial for its biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Target Compound :

- Core : 3-Methyl-4,5-dihydropyrazol-5-one.

- Substituent : Methyl ester at position 4.

- Key Functional Groups : Ester (C=O, OCH₃), pyrazolone ring (C=O, NH).

Analog 1 : 3-((1-(4-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)(4-hydroxy-3-methoxyphenyl)methyl)chroman-2,4-dione ()

- Core : Similar pyrazolone ring with 3-methyl substitution.

- Substituents : Fluorophenyl, hydroxymethoxyphenyl, and chroman-2,4-dione moieties.

- Key Differences : Larger molecular weight (489.146 g/mol for M+H), aromatic rings, and hydroxyl groups enhance hydrogen-bonding capacity .

Analog 2 : [(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl] derivatives ()

- Core : Pyrazolone ring with diazenyl (–N=N–) substitution.

- Substituents : Diazenyl group linked to sulfamethoxazole derivatives.

Analog 3 : 4-[2-(2-Methoxyphenyl)hydrazinyl-idene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide ()

- Core : Pyrazolone ring with hydrazinyl-idene and carbothioamide groups.

- Substituents : Thioamide (–C(=S)NH₂) and methoxyphenyl groups.

- Key Differences : Thioamide enhances polarity and sulfur-mediated interactions, as seen in its crystal packing via N–H⋯S hydrogen bonds .

Analog 4 : Methyl 2-{[(2-furyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)methyl]amino}acetate ()

Physical and Spectral Properties

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound: No crystal data in evidence, but the ester group may form weak C–H⋯O interactions.

- Analog 3 : Forms N–H⋯S hydrogen bonds and R₂²(8) dimeric motifs in the crystal lattice, enhancing stability .

- Analog 1 : Hydroxyl and methoxy groups likely participate in O–H⋯O hydrogen bonds, influencing packing .

Biological Activity

Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

Molecular Formula : CHNO

Molecular Weight : 170.17 g/mol

CAS Number : 84167-68-0

Purity : >90%

The compound features a pyrazole ring, a structural motif known for various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests against several cancer cell lines have demonstrated its cytotoxic effects. For example, research conducted on various derivatives of pyrazole compounds showed significant activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.0 | Induction of apoptosis |

| MCF-7 | 6.0 | Cell cycle arrest |

| HeLa | 7.5 | Apoptosis induction |

These findings suggest that the compound may induce cell cycle arrest and apoptosis in various cancer types, potentially through mechanisms that involve the modulation of p53 pathways and other cellular stress responses .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

-

Study on Cytotoxicity :

A series of synthesized pyrazole derivatives, including this compound, were tested for their cytotoxic effects on HCT-116 and MCF-7 cell lines using an MTT assay. The results showed that these compounds significantly reduced cell viability at concentrations ranging from 5 to 10 µM after 72 hours of treatment . -

Mechanistic Study :

Another study focused on the mechanism of action of similar pyrazole derivatives revealed that they could induce G0/G1 phase arrest in the cell cycle while promoting apoptosis in both wild-type and mutant p53 cell lines. This suggests that this compound may share similar mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as condensation of pyrazole precursors with methyl acetoacetate derivatives. Key steps include:

- Step 1 : Formation of the pyrazolone core via cyclization under acidic or basic conditions (e.g., using hydrazine derivatives) .

- Step 2 : Esterification or alkylation to introduce the methyl acetate group .

- Optimization : Reaction temperature (60–80°C), solvent choice (e.g., ethanol for solubility), and catalyst use (e.g., p-toluenesulfonic acid) significantly impact yield and purity. Monitoring via TLC and HPLC ensures intermediate purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the pyrazole ring and ester group .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~250–300 g/mol range) .

- HPLC : Quantifies purity (>95% typically required for pharmacological studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.